2-Nitrosonaphthalene

DNA adductomics prostaglandin H synthase carcinogen metabolism

2-Nitrosonaphthalene (CAS 6610-08-8) is the β-isomer of mono-nitrosonaphthalene, bearing a nitroso (–N=O) group at the 2-position of the naphthalene ring. With molecular formula C₁₀H₇NO and a molecular weight of 157.17 g/mol, it is a yellow-to-brown crystalline solid with an estimated boiling point of 281.8 °C and density of ~1.16 g/cm³.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 6610-08-8
Cat. No. B14161748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrosonaphthalene
CAS6610-08-8
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)N=O
InChIInChI=1S/C10H7NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
InChIKeyXHWGWRUGGACWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrosonaphthalene (CAS 6610-08-8) Procurement Guide: Isomer-Specific Properties and Evidence-Based Differentiation


2-Nitrosonaphthalene (CAS 6610-08-8) is the β-isomer of mono-nitrosonaphthalene, bearing a nitroso (–N=O) group at the 2-position of the naphthalene ring [1]. With molecular formula C₁₀H₇NO and a molecular weight of 157.17 g/mol, it is a yellow-to-brown crystalline solid with an estimated boiling point of 281.8 °C and density of ~1.16 g/cm³ [2]. It is structurally and functionally distinct from its positional isomer 1-nitrosonaphthalene, its nitro-analog 2-nitronaphthalene, and its redox congener N-hydroxy-2-naphthylamine. These differences translate into quantifiable divergence in DNA reactivity, mutagenicity profile, metabolic fate, reactive-oxygen-species (ROS) generation, and synthetic utility—each of which is detailed in the evidence sections below.

Why 2-Nitrosonaphthalene Cannot Be Interchanged with 1-Nitrosonaphthalene or N-Hydroxy Metabolites: A Quantitative Rationale


Although 1-nitrosonaphthalene and 2-nitrosonaphthalene share the same molecular formula and differ only in the position of the nitroso substituent, this seemingly minor structural variation produces fundamentally different biochemical and synthetic behaviors. 2-Nitrosonaphthalene is the specific N-oxidation product of the carcinogen 2-naphthylamine, formed exclusively in certain species (e.g., dog but not rat, guinea pig, hamster, or rabbit), whereas 1-naphthylamine does not undergo analogous further oxidation to 1-nitrosonaphthalene [1][2]. In the PHS-mediated metabolic activation system, 2-nitrosonaphthalene binds extensively to protein but fails to bind appreciably to DNA—in direct contrast to N-hydroxy-2-naphthylamine and 2-amino-1-naphthol, both of which form covalent DNA adducts [3]. Furthermore, 2-nitrosonaphthalene is a direct-acting frameshift mutagen in Salmonella typhimurium without requiring metabolic activation, whereas 2-naphthylamine itself requires S9 activation to elicit mutagenicity [4]. These quantifiable, mechanistically anchored divergences mean that substituting 2-nitrosonaphthalene with its positional isomer or a related nitroso/nitro compound will yield non-equivalent experimental outcomes in any assay system sensitive to DNA-binding propensity, ROS generation, or species-specific metabolism.

Quantitative Differentiation Evidence for 2-Nitrosonaphthalene (CAS 6610-08-8) Versus Closest Analogs


DNA Binding Selectivity: 2-Nitrosonaphthalene Discriminates Protein from DNA, Unlike N-Hydroxy-2-naphthylamine and 2-Amino-1-naphthol

In a direct head-to-head comparison using ³H-labeled compounds in a prostaglandin H synthase (PHS) incubation system, 2-nitrosonaphthalene exhibited a fundamentally different macromolecular binding profile relative to N-hydroxy-2-naphthylamine (N-OH-2-NA) and 2-amino-1-naphthol (2-AN). All three derivatives bound at high levels to protein, but 2-nitrosonaphthalene did NOT bind appreciably to DNA, whereas both N-OH-2-NA and 2-AN formed significant covalent DNA adducts [1]. This differential DNA-binding behavior directly contrasts with the other two metabolites, which together accounted for ~60% of total DNA binding from ³H-labeled 2-naphthylamine incubated with PHS in vitro and ~20% of DNA binding in dog urothelial DNA in vivo [1].

DNA adductomics prostaglandin H synthase carcinogen metabolism arylamine activation

Reactive Oxygen Species Generation: 2-Nitrosonaphthalene and 1-Nitrosonaphthalene Are Uniquely Negative Among Aromatic Amine Metabolites

In a systematic screen of aromatic amine metabolites for autoxidation-dependent generation of reactive oxygen species (ROS), both 1-nitrosonaphthalene and 2-nitrosonaphthalene produced no detectable hydrogen peroxide (H₂O₂) and no superoxide anion (O₂·⁻), in contrast to multiple other metabolites including 2-amino-1-naphthol, 1-amino-2-naphthol, N-hydroxy-2-aminonaphthalene, and N-hydroxy-4-aminoazobenzene, all of which generated substantial quantities of both ROS species [1]. The detection methods—titanium sulfate for H₂O₂ and nitro blue tetrazolium for O₂·⁻—are quantitative colorimetric assays, and the nitrosonaphthalenes registered at baseline (zero) levels [1]. Notably, for all compounds tested except the nitrosonaphthalenes, a strong parallelism was observed between active oxygen formation and convertibility to free radicals, implicating ROS generation in the carcinogenic mechanism of these compounds—a pathway from which nitrosonaphthalenes are excluded [1].

oxidative stress reactive oxygen species free radical carcinogenesis aromatic amine metabolism

Direct-Acting Frameshift Mutagenicity Without Metabolic Activation: A Property Not Shared by the Parent Amine

In the Ames Salmonella typhimurium reversion assay, 2-nitrosonaphthalene acts as a potent direct-acting frameshift mutagen, producing mutations without any requirement for exogenous metabolic activation (S9 fraction) [1][2]. This contrasts sharply with its parent compound 2-naphthylamine, which is mutagenic only in the presence of activation systems derived from 3-methylcholanthrene- or Arochlor 1254-treated rodents [2]. Among 2-naphthylamine metabolites tested, only N-hydroxy-2-naphthylamine and 2-nitrosonaphthalene exhibit direct mutagenicity without activation, while ring-hydroxylated derivatives and 2-acetamidonaphthalene are completely devoid of mutagenic activity under all conditions [2]. The ChemicalBook database records a mutagenicity value of 50 mg/plate (mmo-sat) for 2-nitrosonaphthalene, referencing the original Ames laboratory data . Ames et al. (1972) classified 2-nitrosonaphthalene among a select group of nitrosoarenes that function as frameshift mutagens presumed to act via DNA intercalation followed by covalent reaction [1].

Ames test frameshift mutagenesis nitrosoarene Salmonella typhimurium metabolic activation

Species-Specific Metabolic Formation: 2-Nitrosonaphthalene Is Detectable Only in Dog Urine, Not in Rodent Models

In a comparative metabolic study across five mammalian species, 2-nitrosonaphthalene was detectable in the urine of dogs dosed with 2-naphthylamine, but was completely absent from the urine of identically dosed guinea pigs, hamsters, rabbits, and rats [1]. This species-selective formation is attributed to the ability of the dog to perform the further N-oxidation of N-hydroxy-2-naphthylamine to 2-nitrosonaphthalene, a step that does not proceed efficiently in rodent species [2]. By contrast, 1-naphthylamine does not undergo analogous further oxidation to 1-nitrosonaphthalene in any tested species, as its N-hydroxy intermediate is more stable and resists further oxidation [2]. This metabolic dichotomy means that 2-nitrosonaphthalene is specifically relevant to dog (and possibly primate) models of arylamine carcinogenesis but is not formed endogenously in standard rodent toxicology models.

species-specific metabolism N-oxidation toxicokinetics 2-naphthylamine urinary biomarkers

Atroposelective NOBIN Synthesis: 2-Nitrosonaphthalene Outperforms Azo-Activated Naphthalenes in Organocatalytic C–H Functionalization

In a DFT-guided study of organocatalytic asymmetric nucleophilic aromatic substitution, 2-nitrosonaphthalene was identified as a superior electrophile for atroposelective C–H functionalization. Using chiral phosphoric acid (CPA) catalysis, the reaction of 2-nitrosonaphthalene with indoles produced axially chiral indole-naphthalene atropisomers in up to 96% isolated yield with up to 99% enantiomeric excess (ee) [1]. The nitroso group lowers the LUMO energy of naphthalene from 0.85 eV to 0.42 eV upon CPA coordination, enabling efficient nucleophilic attack at the unconventional C1 position [1]. Critically, this strategy was extended to a one-pot synthesis of optically active NOBINs (2-amino-2′-hydroxy-1,1′-binaphthyls)—privileged ligands for asymmetric catalysis—by cross-coupling 2-nitrosonaphthalenes with 2-naphthols followed by hydrogenation, achieving moderate to good yields with high enantiomeric purity [1][2]. This represents a significant departure from azo-activated arene substrates, which require more complex catalytic systems for analogous transformations.

asymmetric organocatalysis NOBIN atroposelective synthesis C–H functionalization chiral phosphoric acid

Evidence-Backed Application Scenarios for 2-Nitrosonaphthalene (CAS 6610-08-8) in Research and Industrial Procurement


Negative-Control Electrophile in DNA-Adduct vs. Protein-Adduct Discrimination Studies

As demonstrated by Yamazoe et al. (1985), 2-nitrosonaphthalene selectively alkylates protein without forming detectable DNA adducts in the PHS metabolic activation system, while its structural analogs N-OH-2-naphthylamine and 2-amino-1-naphthol form abundant DNA adducts [1]. This property makes 2-nitrosonaphthalene an essential negative-control compound for experimental designs that aim to distinguish protein-mediated vs. DNA-mediated mechanisms of nitrosoarene toxicity. Researchers investigating bladder carcinogen activation should procure 2-nitrosonaphthalene specifically—not 1-nitrosonaphthalene or 2-nitronaphthalene—when a non-DNA-binding electrophilic control is required.

ROS-Free Nitrosoarene Probe for Oxidative Stress Mechanistic Studies

Nakayama et al. (1983) established that 2-nitrosonaphthalene is uniquely devoid of autoxidation-dependent ROS generation among aromatic amine metabolites [2]. This property qualifies 2-nitrosonaphthalene as a clean chemical probe for studying ROS-independent pathways of nitrosoarene toxicity. Investigators comparing oxidative vs. non-oxidative mechanisms of cell death or mutagenesis should select 2-nitrosonaphthalene as the non-ROS-generating control, whereas compounds such as 2-amino-1-naphthol or N-hydroxy-2-aminonaphthalene serve as ROS-positive comparators.

Direct-Acting Mutagen Standard for Ames Test Validation Without S9 Activation

2-Nitrosonaphthalene is one of only two metabolites of 2-naphthylamine that exhibit potent direct frameshift mutagenicity in Salmonella typhimurium without requiring metabolic activation, as shown by Tong et al. (1986) and Ames et al. (1972) [3][4]. Genetic toxicology laboratories conducting Ames tests can use 2-nitrosonaphthalene as a validated positive control for the S9-independent (direct mutagen) condition, particularly for TA98 and TA1538 frameshift-detecting strains. Procurement of this specific CAS number ensures consistency with the published mutagenicity data (50 mg/plate reference dose).

Key Electrophile for Atroposelective Synthesis of NOBIN-Type Chiral Ligands

The 2020 study by Tan and colleagues demonstrated that 2-nitrosonaphthalene enables organocatalytic asymmetric C–H functionalization with yields up to 96% and enantioselectivities up to 99% ee, and can be directly employed in one-pot synthesis of optically active NOBINs [5]. Synthetic chemistry laboratories pursuing axially chiral biaryl ligands or catalysts should source 2-nitrosonaphthalene (CAS 6610-08-8) rather than 1-nitrosonaphthalene or azo-naphthalenes, as only the 2-nitroso isomer has been validated for this specific CPA-catalyzed atroposelective transformation. The reaction conditions and catalyst systems have been optimized specifically for 2-nitrosonaphthalene as the electrophilic partner.

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